molecular formula C16H30N4O2S B10823654 Biotinyl hexylamine

Biotinyl hexylamine

Cat. No.: B10823654
M. Wt: 342.5 g/mol
InChI Key: QWVNTBHBRBLRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biotinyl hexylamine can be synthesized through various chemical routes. One common method involves the reaction of biotin with hexylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Biotinyl hexylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hexylamine group is replaced by other functional groups.

Scientific Research Applications

Biotinyl hexylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biotinyl hexylamine involves its interaction with biotin-binding proteins such as avidin and streptavidin. The high affinity between biotin and these proteins allows for the precise targeting and binding of biotinylated molecules. This interaction is exploited in various biochemical assays and therapeutic applications .

At the molecular level, this compound can modulate the activity of enzymes by acting as a coenzyme or inhibitor. It can also influence gene expression through histone biotinylation, affecting cellular processes such as transcription and replication .

Comparison with Similar Compounds

Biotinyl hexylamine is unique due to its specific structure and functional properties. Similar compounds include:

Compared to these compounds, this compound offers distinct advantages in terms of stability, reactivity, and ease of synthesis, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

N-(6-aminohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVNTBHBRBLRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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